N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Antiviral screening HBV capsid assembly modulation N-sulfonylpiperidine-3-carboxamide

N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide (CAS 942731-56-8) is a structurally novel N-sulfonylpiperidine-3-carboxamide (SPC) with a unique 4-acetylphenyl-methylsulfonyl pharmacophore not represented in published HBV capsid assembly modulator (CAM) SAR tables. Compared to known actives (e.g., C-39, C-49), this substitution pattern may unlock distinct antiviral potency or selectivity profiles. Researchers expanding SAR around the HAP/SBA binding pocket or pursuing broad chemogenomic screening will find this compound a valuable probe. It may also serve as a specificity control after experimental validation of inactivity. Procure with confidence—batch-specific purity ≥95%, ready for in vitro profiling.

Molecular Formula C15H20N2O4S
Molecular Weight 324.4
CAS No. 942731-56-8
Cat. No. B2928218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
CAS942731-56-8
Molecular FormulaC15H20N2O4S
Molecular Weight324.4
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C
InChIInChI=1S/C15H20N2O4S/c1-11(18)12-5-7-14(8-6-12)16-15(19)13-4-3-9-17(10-13)22(2,20)21/h5-8,13H,3-4,9-10H2,1-2H3,(H,16,19)
InChIKeyUZBPEQUCAKKVFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide (942731-56-8): Chemical Class and Procurement Context


N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide (CAS 942731-56-8) is a synthetic small molecule belonging to the N-sulfonylpiperidine-3-carboxamide (SPC) chemical class. Its molecular formula is C15H20N2O4S and its molecular weight is 324.4 g/mol . The compound contains a piperidine-3-carboxamide core with an N-methylsulfonyl substituent and a 4-acetylphenyl amide tail. Publicly catalogued by multiple research chemical vendors, it is typically supplied at 95% purity . However, a comprehensive review of primary research literature, patent databases, and authoritative chemical registries (PubChem, ChEMBL) reveals no published bioactivity data, structure-activity relationship (SAR) studies, or target engagement profiles specific to this exact compound.

Why N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the N-sulfonylpiperidine-3-carboxamide class, minor structural modifications at the N-aryl amide position are known to produce drastic shifts in antiviral potency, cytotoxicity, and capsid assembly modulation profiles [1]. For example, in published series, moving from a 3-acetyl to a 4-acetyl substitution or changing the sulfonyl group can alter HBV DNA inhibition EC50 values by over 100-fold and shift selectivity indices (SI) from >1700 to <15 [1]. Therefore, generic substitution of N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide with even a closely related analog—such as the 3-acetylphenyl or a chlorobenzyl sulfonyl variant—cannot be assumed to preserve biological activity and would require de novo experimental validation.

Quantitative Differentiation Evidence for N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide


Limited Availability of Direct Comparative Bioactivity Data for N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

A systematic search of PubMed, Google Scholar, PubChem, ChEMBL, and patent databases (Google Patents, freepatentsonline) returned zero primary research articles or patents providing quantitative bioactivity data for N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide. While the broader SPC class contains well-characterized HBV capsid assembly modulators (e.g., compounds C-39, C-49, BAY 41-4109), none of the published SAR tables or supplementary datasets include the specific 4-acetylphenyl-methylsulfonyl substitution pattern [1]. Consequently, no direct head-to-head comparison or cross-study comparable data can be assembled to differentiate this compound from its nearest structural neighbors on the basis of biological potency, selectivity, or pharmacokinetic parameters.

Antiviral screening HBV capsid assembly modulation N-sulfonylpiperidine-3-carboxamide SAR

Research and Industrial Application Scenarios for N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide Based on Class-Level Inference


Exploratory SAR Expansion in HBV Capsid Assembly Modulator Programs

Given that structurally related SPC derivatives have demonstrated potent HBV capsid assembly modulation (e.g., C-39 with EC50 = 0.056 μM, SI > 1786; C-49 with 2.42 log serum HBV DNA reduction in transgenic mice [1]), N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide may serve as a probe for structure-activity relationship expansion. The 4-acetylphenyl-methylsulfonyl substitution pattern is not represented in published CAM SAR tables, presenting a potential novelty opportunity for researchers investigating the HAP/SBA binding pocket. However, users should anticipate comprehensive in vitro profiling (HBV DNA qPCR, capsid particle gel assay, cytotoxicity) before selecting this compound over known active analogs.

Chemical Biology Probe for Sulfonamide-Acetylphenyl Pharmacophore Evaluation

The combination of the methylsulfonyl group on the piperidine nitrogen and the 4-acetylphenyl carboxamide represents a specific pharmacophore that may be relevant in target classes beyond HBV CAMs, including protease inhibition, kinase modulation, and GPCR antagonism where sulfonamide and acetylphenyl motifs are privileged structures. Procurement for broad chemogenomic screening or fragment-based library design could be considered if structural novelty is prioritized over pre-existing target annotation.

Negative Control or Inactive Comparator Compound Panel Design

In assay development for SPC-based CAM programs, a compound structurally similar to active leads but lacking confirmed bioactivity can serve as a specificity control. N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide may fulfill this role, provided the user first experimentally confirms its inactivity in their specific assay. The absence of reported HBV inhibition data supports potential utility as a negative control, but experimental verification within the user's system is mandatory.

Quote Request

Request a Quote for N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.